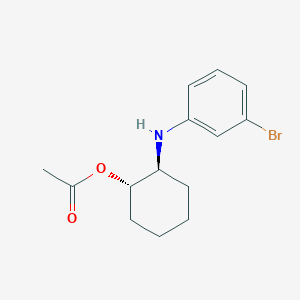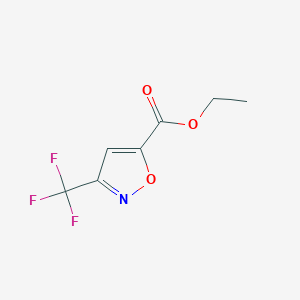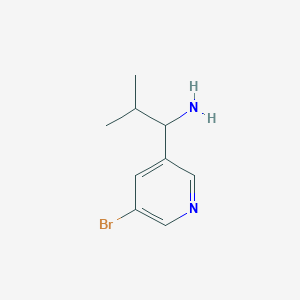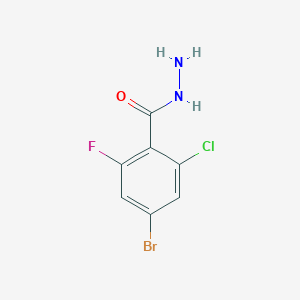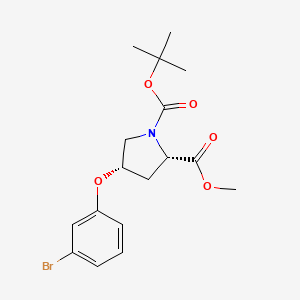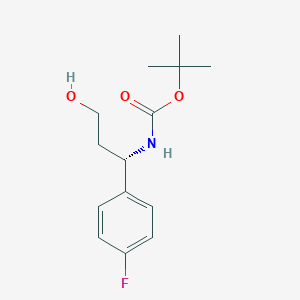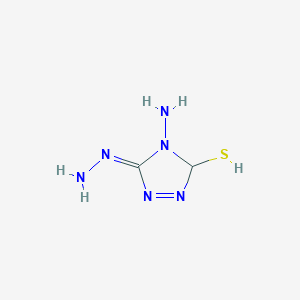
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydrazono groups in its structure makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has potential applications in biology, particularly in the development of enzyme inhibitors or as a scaffold for designing bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
4-Amino-1,2,4-triazole: A simpler analog without the hydrazono group.
5-Amino-1,2,4-triazole-3-thiol: Lacks the hydrazono group but retains the thiol functionality.
4-Hydrazono-1,2,4-triazole: Contains the hydrazono group but lacks the amino group.
Uniqueness
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and hydrazono groups, which provide a higher degree of reactivity and versatility in chemical reactions. This dual functionality allows for more diverse modifications and applications compared to its simpler analogs.
属性
分子式 |
C2H6N6S |
|---|---|
分子量 |
146.18 g/mol |
IUPAC 名称 |
(5Z)-4-amino-5-hydrazinylidene-3H-1,2,4-triazole-3-thiol |
InChI |
InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h2,9H,3-4H2/b5-1+ |
InChI 键 |
YUEMQXGYOUOXGC-ORCRQEGFSA-N |
手性 SMILES |
C1(N=N/C(=N\N)/N1N)S |
规范 SMILES |
C1(N=NC(=NN)N1N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


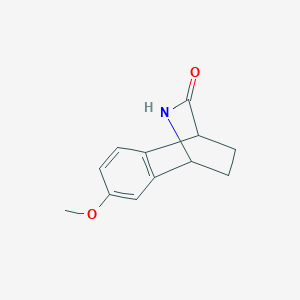

![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)


